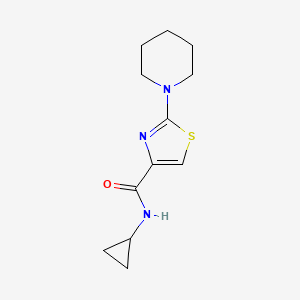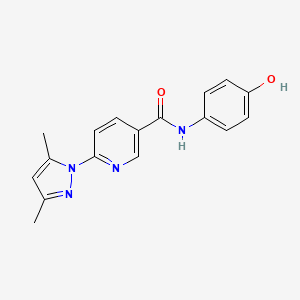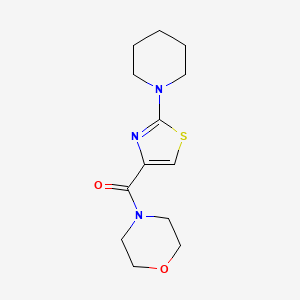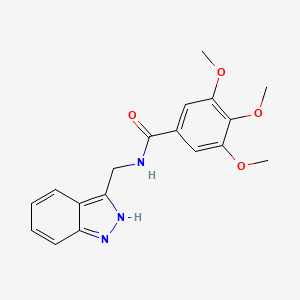methanone](/img/structure/B7548728.png)
[2-(Morpholinocarbonyl)-1-pyrrolidinyl](phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(Morpholinocarbonyl)-1-pyrrolidinyl](phenyl)methanone, also known as MPMP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MPMP belongs to the class of compounds known as kappa opioid receptor agonists, which have been shown to have analgesic and anti-inflammatory effects. In
Wirkmechanismus
[2-(Morpholinocarbonyl)-1-pyrrolidinyl](phenyl)methanone acts as a selective kappa opioid receptor agonist, which means that it binds to and activates the kappa opioid receptor. This results in the activation of downstream signaling pathways, leading to analgesic and anti-inflammatory effects. [2-(Morpholinocarbonyl)-1-pyrrolidinyl](phenyl)methanone has also been shown to have anti-depressant effects, possibly through its modulation of the hypothalamic-pituitary-adrenal axis.
Biochemical and Physiological Effects:
[2-(Morpholinocarbonyl)-1-pyrrolidinyl](phenyl)methanone has been shown to have analgesic and anti-inflammatory effects in animal models. It has also been shown to reduce drug-seeking behavior in rats trained to self-administer cocaine. [2-(Morpholinocarbonyl)-1-pyrrolidinyl](phenyl)methanone has been shown to modulate the release of neurotransmitters such as dopamine and serotonin, which are involved in pain modulation and mood regulation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using [2-(Morpholinocarbonyl)-1-pyrrolidinyl](phenyl)methanone in lab experiments is its high affinity for the kappa opioid receptor, which allows for selective activation of this receptor. However, one limitation is that [2-(Morpholinocarbonyl)-1-pyrrolidinyl](phenyl)methanone is a synthetic compound and may not accurately reflect the effects of endogenous kappa opioid receptor agonists.
Zukünftige Richtungen
There are several future directions for research on [2-(Morpholinocarbonyl)-1-pyrrolidinyl](phenyl)methanone. One area of interest is its potential use in the treatment of drug addiction, as kappa opioid receptor agonists have been shown to reduce drug-seeking behavior. Another area of interest is its potential use in the treatment of depression, as it has been shown to have anti-depressant effects. Additionally, further research is needed to fully understand the biochemical and physiological effects of [2-(Morpholinocarbonyl)-1-pyrrolidinyl](phenyl)methanone and its potential therapeutic applications.
Synthesemethoden
The synthesis of [2-(Morpholinocarbonyl)-1-pyrrolidinyl](phenyl)methanone involves the reaction of 1-phenyl-2-pyrrolidinone with morpholine and isobutyl chloroformate in the presence of triethylamine. The resulting product is then purified using column chromatography to obtain [2-(Morpholinocarbonyl)-1-pyrrolidinyl](phenyl)methanone in high purity.
Wissenschaftliche Forschungsanwendungen
[2-(Morpholinocarbonyl)-1-pyrrolidinyl](phenyl)methanone has been extensively studied for its potential therapeutic applications, particularly for its analgesic and anti-inflammatory effects. It has been shown to have a high affinity for the kappa opioid receptor, which is involved in pain modulation and inflammation. [2-(Morpholinocarbonyl)-1-pyrrolidinyl](phenyl)methanone has also been investigated for its potential use in the treatment of drug addiction, as kappa opioid receptor agonists have been shown to reduce drug-seeking behavior.
Eigenschaften
IUPAC Name |
(1-benzoylpyrrolidin-2-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c19-15(13-5-2-1-3-6-13)18-8-4-7-14(18)16(20)17-9-11-21-12-10-17/h1-3,5-6,14H,4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNFPJNQRWANGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CC=C2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Benzoylpyrrolidine-2-carbonyl)morpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-acetyl-N-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B7548672.png)

![5-[5-(1-benzoyl-4-piperidyl)-1,2,4-oxadiazol-3-yl]-1-methyl-2(1H)-pyridinone](/img/structure/B7548675.png)

![N-[4-(1H-imidazol-1-yl)benzyl]nicotinamide](/img/structure/B7548684.png)

![N-[(4-imidazol-1-ylphenyl)methyl]cyclopropanecarboxamide](/img/structure/B7548700.png)
![1-pyrrolidinyl[6-(1H-pyrrol-1-yl)-3-pyridyl]methanone](/img/structure/B7548720.png)
![N~1~-{1-methyl-2-oxo-2-[4-(2-pyridyl)piperazino]ethyl}-1-cyclobutanecarboxamide](/img/structure/B7548725.png)


![N-[4-(acetylamino)phenyl]-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B7548745.png)

